methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.08307817 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Liquid Crystal Properties and Synthesis
Research on aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including compounds with methyl and methoxy groups, has shown that these compounds can exhibit nematic liquid crystal properties with a mesophase range of 30-50°C. The introduction of lateral substituents like methyl and methoxy groups to the molecule significantly reduces the melting points of these compounds by approximately 50°C compared to their unsubstituted analogs, extending the mesomorphic state's range to 190°C (Mikhaleva, 2003).
Reactions and Derivatives
The compound has been involved in various reactions to explore its versatility in synthesizing novel chemical entities. For instance, the Biginelli reaction has been utilized to investigate the methylation and acylation on similar compounds, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. This showcases the compound's role in generating new molecules with potential biological activities (Kappe & Roschger, 1989).
Synthesis Through Biginelli Reaction
A four-component Biginelli reaction has been applied to synthesize methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates, demonstrating the compound's capacity for functionalization and the generation of derivatives with potential applications in medicinal chemistry and material science (Gein et al., 2020).
Antiviral and Antibacterial Activities
Studies have also explored the antiviral and antibacterial potential of derivatives. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related, have shown inhibitory activity against retrovirus replication in cell culture, indicating the potential of these derivatives in antiviral research (Hocková et al., 2003).
Acaricidal Activity
The compound's derivatives have been investigated for acaricidal activity, with specific phenyl methoxyacrylate derivatives showing significant activity against pests like Tetranychus cinnabarinus. This suggests potential agricultural applications for controlling pest infestations (Hao et al., 2020).
Properties
IUPAC Name |
methyl 4-(4-methoxycarbonylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8-11(14(19)21-3)12(17-15(22)16-8)9-4-6-10(7-5-9)13(18)20-2/h4-7,12H,1-3H3,(H2,16,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVTMDCRYHITE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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